1-(5-Fluoropyridin-3-YL)-N-methylmethanamine
Overview
Description
“1-(5-Fluoropyridin-3-YL)-N-methylmethanamine” is a synthetic compound . It is also known as 5-fluoroethanamine. This organic compound is an analog of the neurotransmitter acetylcholine and has been studied for its potential to act as a cholinergic agonist.
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “1-(5-Fluoropyridin-3-YL)-N-methylmethanamine”, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular formula of “1-(5-Fluoropyridin-3-YL)-N-methylmethanamine” is C6H7FN2 . The molecular weight is 126.13 g/mol .Chemical Reactions Analysis
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-Fluoropyridin-3-YL)-N-methylmethanamine” include a density of 1.2±0.1 g/cm3, a boiling point of 194.6±25.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.4 mmHg at 25°C . The enthalpy of vaporization is 43.1±3.0 kJ/mol, and the flash point is 71.5±23.2 °C . The index of refraction is 1.526, and the molar refractivity is 32.8±0.3 cm3 .Scientific Research Applications
Biased Agonists of Serotonin 5-HT1A Receptors
A study focused on 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, which are "biased agonists" of serotonin 5-HT1A receptors. These compounds, including aryloxyethyl derivatives, were tested in signal transduction assays, identifying ERK1/2 phosphorylation-preferring derivatives. They showed high 5-HT1A receptor affinity and selectivity, along with promising antidepressant-like activity (Sniecikowska et al., 2019).
Novel Serotonin 5-HT2C Receptor Agonists
YM348, a compound related to 1-(5-Fluoropyridin-3-YL)-N-methylmethanamine, was investigated for its high affinity for human 5-HT2C receptors. This study demonstrated the potential of YM348 as a 5-HT2C receptor agonist, which could lead to its use in treating disorders related to serotonin receptors (Kimura et al., 2004).
Catalysis in Organic Reactions
Nickel(II) complexes derived from fluorinated tripodal ligands, including those related to 1-(5-Fluoropyridin-3-YL)-N-methylmethanamine, have been synthesized for use in catalysis. These complexes showed potential in catalyzing the oxidation of cyclohexane and O-arylation of phenol, demonstrating the structural and reactivity effects induced by fluoro substitution (Kerbib et al., 2020).
Neurokinin-1 Receptor Antagonism
A study on a neurokinin-1 receptor antagonist, which is structurally similar to 1-(5-Fluoropyridin-3-YL)-N-methylmethanamine, showed high efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression. This highlights the potential of such compounds in treating related disorders (Harrison et al., 2001).
Positron Emission Tomography (PET) Imaging
Fluorine-18 labeled fluoropyridines, similar in structure to 1-(5-Fluoropyridin-3-YL)-N-methylmethanamine, have been used in PET imaging. These compounds offer a stable method for introducing fluorine-18, which is useful in medical imaging (Carroll et al., 2007).
Serotonin 5-HT1A Receptor Inverse Agonism
N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide, structurally related to 1-(5-Fluoropyridin-3-YL)-N-methylmethanamine, is a potent 5-HT1A receptor inverse agonist. This compound has shown potential as an antipsychotic agent (Vanover et al., 2006).
properties
IUPAC Name |
1-(5-fluoropyridin-3-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-9-3-6-2-7(8)5-10-4-6/h2,4-5,9H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZVZSJLHZNQMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CN=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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